molecular formula C8H14Br2N4O3 B1216730 1H-Imidazole-1-ethanol, alpha-(((2-bromoethyl)amino)methyl)-2-nitro-, monohydrobromide, (R)- CAS No. 153667-41-5

1H-Imidazole-1-ethanol, alpha-(((2-bromoethyl)amino)methyl)-2-nitro-, monohydrobromide, (R)-

Cat. No.: B1216730
CAS No.: 153667-41-5
M. Wt: 374.03 g/mol
InChI Key: XPBJPGMCFKYBBV-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole-1-ethanol, alpha-(((2-bromoethyl)amino)methyl)-2-nitro-, monohydrobromide, (R)-, also known as 1H-Imidazole-1-ethanol, alpha-(((2-bromoethyl)amino)methyl)-2-nitro-, monohydrobromide, (R)-, is a useful research compound. Its molecular formula is C8H14Br2N4O3 and its molecular weight is 374.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole-1-ethanol, alpha-(((2-bromoethyl)amino)methyl)-2-nitro-, monohydrobromide, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-1-ethanol, alpha-(((2-bromoethyl)amino)methyl)-2-nitro-, monohydrobromide, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

153667-41-5

Molecular Formula

C8H14Br2N4O3

Molecular Weight

374.03 g/mol

IUPAC Name

(2R)-1-(2-bromoethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrobromide

InChI

InChI=1S/C8H13BrN4O3.BrH/c9-1-2-10-5-7(14)6-12-4-3-11-8(12)13(15)16;/h3-4,7,10,14H,1-2,5-6H2;1H/t7-;/m1./s1

InChI Key

XPBJPGMCFKYBBV-OGFXRTJISA-N

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])C[C@@H](CNCCBr)O.Br

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br

153667-41-5

Synonyms

alpha-(((2-bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol
CI 1010
PD 144872
RB 6145
RB-6145

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 1-(2-nitro-1-imidazolyl)-3-(2-hydroxyethylamino)-2-propanol (RSU-1137) prepared as described by Silver et al. [Silver, A. R. J., McNeil, S. S., O'Neill, P., Jenkins, T. C. and Ahmed, I., Biochemical Pharmacology 1986 35 3923-3928] (2.30 g, 10.0 mmol) and dimethylbromo-sulphonium bromide (2.22 g, 10.0 mmol) prepared by the method of Furukawa et al. [Furukawa, N., Inoue, T., Aida, T. and Oae, S., J. Chem. Soc. Chem. Commun. 1973 212] in N,N-dimethylformamide (20 cm3) was stirred at 50° C. for 12 hours. The reaction mixture was concentrated in vacuo, digested in ethanol (10 cm3) and separated by preparative column chromatography using silica gel as the stationary phase and chloroform-methanol (9:1 v/v) as eluant. 1-(2-Nitro-1-imidazolyl)-3-(2-bromoethylamino)-2-propanol hydrobromide (0.68 g, 18.2%) was obtained as a yellow solid, m.p. 148.5°-150.5° C. after treatment of the eluate with ethereal hydrogen bromide.
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